Product packaging for 2-(3-Methyl-4-nitrophenyl)ethan-1-ol(Cat. No.:)

2-(3-Methyl-4-nitrophenyl)ethan-1-ol

Cat. No.: B11996689
M. Wt: 181.19 g/mol
InChI Key: IUHPKTJNAUTYMK-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This nitroaromatic ethanol derivative is characterized by a benzene ring substituted with a methyl group, a nitro group, and an ethanol side chain, as represented by the SMILES notation OCCC1=CC=C( N+ =O)C(C)=C1 . This compound serves as a versatile synthetic intermediate and building block in organic chemistry and materials science research. Compounds with similar nitrophenyl structures are frequently employed in the synthesis of more complex molecules, such as Schiff base ligands and their metal complexes . These complexes have significant research value in developing materials with optical, catalytic, and magnetic properties . Furthermore, related nitroaromatic compounds are studied in the field of corrosion science for their potential to inhibit metal dissolution in acidic media, acting through adsorption mechanisms on metal surfaces . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for their specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B11996689 2-(3-Methyl-4-nitrophenyl)ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(3-methyl-4-nitrophenyl)ethanol

InChI

InChI=1S/C9H11NO3/c1-7-6-8(4-5-11)2-3-9(7)10(12)13/h2-3,6,11H,4-5H2,1H3

InChI Key

IUHPKTJNAUTYMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCO)[N+](=O)[O-]

Origin of Product

United States

Mechanistic Organic Chemistry of 2 3 Methyl 4 Nitrophenyl Ethan 1 Ol Formation and Transformation

Reaction Mechanisms in the Synthesis of 2-(3-Methyl-4-nitrophenyl)ethan-1-ol

The synthesis of this compound can be approached through various synthetic routes, each involving distinct mechanistic steps. A plausible and common strategy involves the modification of a pre-existing nitrotoluene derivative. For instance, the synthesis could start from 3-methyl-4-nitrotoluene, which would then undergo reactions to introduce the two-carbon alcohol side chain.

Proposed Electron Transfer Processes in Nitro Group Transformations

The nitro group (-NO2) is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is often a key functional group in the synthesis of aromatic compounds. The transformation of nitro groups, particularly during reduction reactions that may be part of a synthetic sequence leading to amino derivatives, often involves single-electron transfer (SET) processes.

In the context of forming related compounds or intermediates, the reduction of a nitroaromatic compound can proceed through a series of one-electron transfer steps. For example, the electrochemical reduction of nitrobenzene, a related process, shows the initial formation of a radical anion (ArNO2•−). This radical anion can then undergo further reduction and protonation steps to yield nitroso, hydroxylamino, and ultimately amino functionalities. The specific pathway and the stability of these intermediates are highly dependent on the reaction conditions, such as the pH of the solution and the nature of the reducing agent.

Table 1: Key Intermediates in Nitro Group Reduction

Intermediate Chemical Formula Description
Nitroaromatic Radical Anion ArNO2•− Formed by a single-electron transfer to the nitroaromatic compound.
Nitrosoaromatic ArNO Formed by the loss of a water molecule from the protonated radical anion.
Arylhydroxylamine ArNHOH Formed by further reduction and protonation of the nitrosoaromatic species.

Detailed Nucleophilic Attack and Addition Mechanisms

The synthesis of the ethan-1-ol side chain on the 3-methyl-4-nitrophenyl scaffold likely involves nucleophilic attack on a suitable electrophilic precursor. A common method for forming a carbon-carbon bond and introducing a hydroxyl group is the reaction of a Grignard reagent or an organolithium reagent with an aldehyde or epoxide.

For instance, if 3-methyl-4-nitrobenzaldehyde (B101905) is used as a starting material, the addition of a methylmagnesium halide (a Grignard reagent) would proceed via a nucleophilic addition mechanism. The nucleophilic carbon of the Grignard reagent would attack the electrophilic carbonyl carbon of the aldehyde. This attack results in the formation of a tetrahedral intermediate, an alkoxide, which upon acidic workup is protonated to yield the secondary alcohol. However, to obtain the primary alcohol this compound, a different strategy is required, such as the ring-opening of a corresponding epoxide or the reduction of a carboxylic acid or ester.

Alternatively, a nucleophilic substitution reaction on a benzylic halide, such as 3-methyl-4-nitrobenzyl bromide, with a nucleophile like cyanide, followed by reduction and hydrolysis, could also be a viable, albeit multi-step, pathway to introduce the two-carbon side chain.

Isomerization and Tautomerization in Related Benzyl (B1604629) Alcohol Systems

Isomerization and tautomerization are important considerations in the chemistry of benzyl alcohol systems, particularly when acidic or basic conditions are employed. While this compound itself is not a benzylic alcohol, its precursors and related isomers might be. For instance, if a synthetic route involves an intermediate with a double bond in the side chain, acid-catalyzed isomerization could lead to a mixture of products.

Keto-enol tautomerism is a classic example of tautomerization that can occur in related systems. For example, if a synthetic intermediate contains a ketone functionality adjacent to the aromatic ring, it can exist in equilibrium with its enol tautomer. The position of this equilibrium is influenced by factors such as solvent, temperature, and the electronic nature of the substituents on the aromatic ring. The strong electron-withdrawing nitro group would likely influence the acidity of any α-protons, thus affecting the position of the tautomeric equilibrium.

Mechanistic Pathways of Functional Group Interconversions Involving this compound

The primary alcohol and the nitro group are two key functional groups in this compound, and their interconversion opens up a wide range of synthetic possibilities.

Oxidation Reactions of the Primary Alcohol Group

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to an Aldehyde: The selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester intermediate. This is followed by an E2 elimination reaction where a base (such as pyridine) removes a proton from the carbon bearing the hydroxyl group, leading to the formation of the aldehyde, a C=O double bond, and the reduced chromium species.

Oxidation to a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will oxidize the primary alcohol to a carboxylic acid. The mechanism with chromic acid typically proceeds through the formation of an aldehyde intermediate, which is then hydrated in the aqueous acidic medium to form a gem-diol. This gem-diol is then further oxidized by another molecule of chromic acid to the carboxylic acid.

Table 2: Oxidation Products of this compound

Oxidizing Agent Product
Pyridinium Chlorochromate (PCC) 2-(3-Methyl-4-nitrophenyl)acetaldehyde

Reduction Reactions of the Nitro Group to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to aromatic amines. This can be achieved using various reducing agents.

Catalytic Hydrogenation: This is a common and clean method for nitro group reduction. The reaction is typically carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The reaction proceeds through a series of steps involving the transfer of hydrogen atoms to the nitro group, leading to the formation of nitroso and hydroxylamine (B1172632) intermediates before the final amino product is formed.

Metal-Acid Reductions: A classic method for the reduction of aromatic nitro compounds is the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). The mechanism involves the transfer of electrons from the metal to the nitro group, with the acid providing the necessary protons for the formation of water molecules from the oxygen atoms of the nitro group. For example, with tin and HCl, the reaction proceeds through the formation of a tin(II) chloride complex, which acts as the reducing agent.

The resulting amino compound, 2-(4-amino-3-methylphenyl)ethan-1-ol (B12608479), is a valuable intermediate for the synthesis of a variety of other compounds, including dyes and pharmaceuticals.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-Methyl-4-nitrotoluene
Nitrobenzene
3-Methyl-4-nitrobenzaldehyde
Methylmagnesium halide
3-Methyl-4-nitrobenzyl bromide
Pyridinium chlorochromate (PCC)
Dess-Martin periodinane (DMP)
Potassium permanganate (KMnO4)
Chromic acid (H2CrO4)
2-(3-Methyl-4-nitrophenyl)acetaldehyde
2-(3-Methyl-4-nitrophenyl)acetic acid
2-(4-Amino-3-methylphenyl)ethan-1-ol
Tin (Sn)
Iron (Fe)
Zinc (Zn)
Hydrochloric acid (HCl)
Palladium (Pd)
Platinum (Pt)

Nucleophilic Aromatic Substitution Reactions on the Nitrophenyl Moiety

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic rings, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the aromatic ring at the carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov In the second, faster step, the leaving group is expelled, restoring the aromaticity of the ring. organicchemistrytutor.com

The reactivity of an aromatic ring towards SNAr is profoundly influenced by the presence and position of electron-withdrawing substituents. Groups like the nitro (–NO₂) group are powerful activators for SNAr because they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, especially when positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com When the nitro group is in the meta position, this resonance stabilization is not possible, and the reaction rate is significantly slower. masterorganicchemistry.com

In the specific case of this compound, the aromatic ring is activated by the 4-nitro group. However, the molecule lacks a conventional leaving group (such as a halide) on the ring, making direct SNAr reactions under standard conditions unlikely. The substituents are the methyl group, the 2-hydroxyethyl group, and the nitro group itself. While less common than halide displacement, the nitro group itself can sometimes act as a leaving group in the presence of very strong nucleophiles. nih.gov For the nitrophenyl moiety in this compound, any potential SNAr reaction would most likely occur at a position activated by the nitro group if a leaving group were present. For instance, a hypothetical precursor like 4-chloro-1-ethyl-2-methyl-benzene would be highly activated towards nucleophilic substitution of the chlorine atom due to the para-nitro group.

The table below summarizes the influence of substituent positions on the rate of nucleophilic aromatic substitution.

Position of Electron-Withdrawing Group (EWG) Relative to Leaving Group (LG)Effect on Meisenheimer Complex StabilityRelative Reaction Rate
orthoStrongly stabilizing (negative charge delocalized onto EWG)Fast
paraStrongly stabilizing (negative charge delocalized onto EWG)Fast
metaWeakly stabilizing (inductive effect only, no resonance)Very Slow

Stereochemical Aspects of this compound Synthesis and Reactions

The stereochemistry of this compound is defined by the chiral center at the first carbon of the ethan-1-ol side chain (C1), which is bonded to the hydroxyl group, the phenyl ring, a methyl group, and a hydrogen atom. The presence of this single stereocenter means the compound can exist as a pair of enantiomers, (R)-2-(3-methyl-4-nitrophenyl)ethan-1-ol and (S)-2-(3-methyl-4-nitrophenyl)ethan-1-ol. The synthesis of this compound from a prochiral precursor, such as the corresponding ketone, allows for the application of asymmetric synthesis methodologies to selectively produce one enantiomer over the other.

Diastereoselectivity and Enantioselectivity in Related Chiral Alcohol Formations

The enantioselective synthesis of chiral secondary alcohols is a cornerstone of modern organic chemistry, with numerous applications in the preparation of pharmaceuticals and other bioactive molecules. organicreactions.org The most common route to chiral alcohols like this compound is the asymmetric reduction of the corresponding prochiral ketone, in this case, 2-(3-methyl-4-nitrophenyl)ethanone. This transformation can be achieved with high enantioselectivity using either biocatalytic or chemocatalytic methods. organicreactions.orgwikipedia.org

Biocatalytic approaches often employ alcohol dehydrogenases (ADHs), which can reduce a wide range of ketones to their corresponding alcohols with high yields and excellent enantiomeric excess (ee). mdpi.com For instance, the reduction of aromatic nitroketones using commercial ADHs has been shown to be highly effective. In a study involving substrates structurally related to the precursor of this compound, the enzyme ADH440 catalyzed the reduction of 1-(3-methylphenyl)-2-nitroethan-1-one to the corresponding (R)-nitroalcohol with a 90% conversion rate and an enantiomeric excess of 84%. mdpi.com This demonstrates the potential for achieving high enantioselectivity in the synthesis of the target compound through enzymatic means.

Chemocatalytic methods, such as the Corey-Bakshi-Shibata (CBS) reduction, utilize a chiral oxazaborolidine catalyst in the presence of a stoichiometric reducing agent like borane (B79455) (BH₃). organic-chemistry.orgnih.gov This method is renowned for its high degree of enantioselectivity in the reduction of various prochiral ketones. The catalyst, generated in situ from a chiral amino alcohol and borane, creates a chiral environment that directs the hydride delivery to one of the two enantiotopic faces of the ketone carbonyl group. organic-chemistry.org

Diastereoselectivity becomes a consideration when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. While this compound itself is not diastereomeric, if an enantiomerically pure form of this alcohol were to undergo a subsequent reaction (e.g., epoxidation of an adjacent double bond if one were present), the existing chiral center at C1 would influence the stereochemical outcome at the newly formed center, leading to the preferential formation of one diastereomer over the other.

The following table presents research findings on the enantioselective reduction of various aromatic ketones, illustrating the effectiveness of different catalytic systems in producing chiral alcohols.

SubstrateCatalyst/EnzymeReductantYield (%)Enantiomeric Excess (ee %)Product ConfigurationReference
1-(3-Methylphenyl)-2-nitroethan-1-oneADH440Glucose (cofactor regeneration)>99 (conversion)84R mdpi.com
AcetophenoneOxazaborolidine from (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-oneBH₃-THF9495R organic-chemistry.org
1-AcetonaphthoneOxazaborolidine from (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-oneBH₃-THF9794R organic-chemistry.org
1-IndanoneOxazaborolidine from (S)-lactam alcoholBH₃-THF9196S nih.gov

Derivatization and Molecular Diversification of 2 3 Methyl 4 Nitrophenyl Ethan 1 Ol

Synthesis of Ether and Ester Derivatives of 2-(3-Methyl-4-nitrophenyl)ethan-1-ol

The primary alcohol functional group in this compound is a key site for derivatization, readily undergoing etherification and esterification reactions.

Ether Synthesis: The formation of ether derivatives from this compound can be achieved through various established methods, most notably the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com This method is highly versatile, allowing for the introduction of a wide range of alkyl and aryl groups. For nitrophenyl derivatives specifically, processes have been developed that involve reacting a nitrophenol with an alkyl halide in an aqueous medium. google.com A similar strategy can be adapted for the phenylethanol derivative. Another approach involves the reaction with epoxides, such as epoxyethane, in the presence of an alkaline catalyst to yield hydroxy ether derivatives. researchgate.net

Ester Synthesis: Ester derivatives are typically synthesized through the reaction of the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. Fischer esterification, involving the acid-catalyzed reaction with a carboxylic acid, is a common method. Alternatively, for higher yields and milder conditions, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) is preferred. These methods facilitate the attachment of various acyl groups, thereby modifying the molecule's steric and electronic properties.

Below is a table summarizing potential ether and ester synthesis reactions.

Derivative TypeReagentsGeneral ConditionsProduct Class
Ether 1. Base (e.g., NaH) 2. Alkyl Halide (R-X)Anhydrous solvent (e.g., THF, DMF)Alkyl ether
Ether Alkyl Halide (R-X), Base (e.g., NaOH)Aqueous medium, phase-transfer catalystAlkyl ether
Ester Carboxylic Acid (R-COOH), Acid CatalystRefluxEster
Ester Acid Chloride (R-COCl), Base (e.g., Pyridine)Anhydrous solvent (e.g., DCM, THF)Ester
Ester Acid Anhydride ((RCO)₂O), BaseAnhydrous solventEster

Formation of Nitrogen-Containing Heterocyclic Derivatives from this compound Precursors

The aromatic nitro group and the ethanol (B145695) side chain of the title compound are instrumental in the construction of various nitrogen-containing heterocyclic systems. This typically involves an initial reduction of the nitro group to a primary amine, yielding a 2-(4-amino-3-methylphenyl)ethan-1-ol (B12608479) intermediate, which serves as a versatile precursor for cyclization reactions.

The 1,2-amino alcohol functionality present in the reduced form of this compound is a classic precursor for oxazaheterocycles.

Oxazolidin-2-one Formation: 5-Aryl-substituted oxazolidin-2-ones can be synthesized from the corresponding 2-amino-1-phenylethanol (B123470) precursors. researchgate.net The cyclization is typically achieved by reacting the amino alcohol with a phosgene (B1210022) equivalent, such as carbonyldiimidazole (CDI) or diethyl carbonate. researchgate.netorgsyn.org For instance, the reaction of 2-amino-1-(4-nitrophenyl)ethanol (B107438) with CDI leads to the formation of the corresponding 1,3-oxazolidin-2-one. researchgate.net This methodology is directly applicable to the 4-amino-3-methylphenyl)ethan-1-ol intermediate.

Morpholin-2,3-dione Formation: The synthesis of morpholine-2,3-diones can be accomplished by reacting the amino alcohol precursor with oxalyl chloride. researchgate.net This reaction proceeds via an initial N-acylation followed by an intramolecular O-acylation to form the six-membered heterocyclic ring. Similarly, morpholin-3-ones can be prepared via annulation with chloroacetyl chloride, which involves amide bond formation and subsequent cyclization. chemrxiv.org

While not a direct derivative of the alcohol, related carbonyl compounds serve as important intermediates for imine and oxime formation. The oxidation of this compound would yield the corresponding ketone, 1-(3-methyl-4-nitrophenyl)ethan-1-one. This ketone could then be further elaborated.

A pertinent example is the synthesis of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime. mdpi.comresearchgate.net This compound is prepared from the corresponding ketone, 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, which itself is synthesized from 4-nitrophenyl azide (B81097) and acetylacetone. ekb.egnih.gov The oxime is formed through the condensation of the ketone with hydroxylamine (B1172632) hydrochloride in ethanol. mdpi.comresearchgate.net The reaction typically proceeds in high yield (e.g., 86%) and the structure of the resulting oxime can be confirmed by NMR spectroscopy and single-crystal X-ray analysis. mdpi.comresearchgate.net

Precursor KetoneReagentProductYield
1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-oneHydroxylamine hydrochloride(E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime86% mdpi.com

The core structure of this compound can be incorporated into more complex, fused heterocyclic systems through multi-step condensation reactions. For example, nitrophenyl-containing building blocks are used in the synthesis of 5,6,7,8-tetrahydroisoquinolines. nih.gov In a relevant synthetic strategy, a cyclohexanone (B45756) bearing a nitrophenyl group undergoes regioselective cyclocondensation with cyanothioacetamide to form a tetrahydroisoquinoline-3(2H)-thione. nih.gov This thione can then be further cyclized to create fused thieno[2,3-c]isoquinoline systems. nih.gov Such strategies demonstrate how the nitrophenyl moiety can be carried through complex reaction sequences to generate polycyclic architectures.

Conjugation Strategies for Hybrid Molecular Architectures Incorporating this compound Fragments

The this compound scaffold can be conjugated to other molecular fragments to create hybrid molecules with potentially novel properties. Key strategies involve transforming the functional groups of the parent molecule into reactive handles for coupling reactions.

Chalcone (B49325) Formation: The corresponding ketone, 1-(3-methyl-4-nitrophenyl)ethan-1-one (obtainable by oxidation of the alcohol), can serve as a precursor for chalcone synthesis. Chalcones are typically synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between a ketone and an aldehyde. mdpi.com For instance, 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one has been condensed with various aldehydes, such as 2-naphthaldehyde (B31174) and 3,4,5-trimethoxybenzaldehyde, to produce complex chalcone derivatives in high yields. ekb.egmdpi.com This demonstrates a powerful method for linking the nitrophenyl-containing fragment to other aromatic systems.

1,2,3-Triazole Formation ("Click Chemistry"): The nitrophenyl moiety can be incorporated into 1,2,3-triazole rings, which are excellent linkers for creating hybrid molecules. The synthesis of 1,4-disubstituted-1,2,3-triazoles is often achieved through the 1,3-cycloaddition of an azide (e.g., 4-nitrophenyl azide) with a terminal alkyne. ekb.eg Alternatively, they can be formed from the reaction of azides with active methylene (B1212753) compounds like acetylacetone. ekb.egnih.gov The resulting triazole can then be further functionalized, as seen in the chalcone syntheses mentioned above. ekb.egmdpi.com

Structure–Reactivity Relationships in this compound Analogues

The reactivity of this compound and its analogues is intrinsically linked to its molecular structure. The electronic and steric properties of the substituents on the phenyl ring significantly influence the reactivity of the alcohol and nitro functional groups.

Influence of the Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution, although this is less common for this specific substrate. More importantly, the nitro group's electron-withdrawing nature increases the acidity of the benzylic protons and can influence the reactivity of the alcohol. The reduction of the nitro group to an amine is a critical transformation that completely alters the electronic character of the ring, turning it into an electron-donating system and unlocking pathways to heterocyclic systems like oxazolidinones. researchgate.net

Influence of the Methyl Group: The electron-donating methyl group at the meta-position to the ethanol side chain has a more subtle electronic effect. It slightly increases the electron density of the ring compared to an unsubstituted analogue. Its steric bulk can also influence the regioselectivity of reactions on the aromatic ring and may affect the preferred conformations of derivatives.

Analogues in Medicinal Chemistry: In related systems, such as 2-nitroimidazooxazine antitubercular agents, structure-activity relationship studies have shown that modifications to the aromatic side chain dramatically affect biological potency and physicochemical properties like solubility. nih.gov For example, replacing a phenyl ring with various heterocycles led to analogues with improved solubility and efficacy. nih.gov These findings highlight that systematic modification of the aryl moiety in nitrophenyl-containing compounds is a valid strategy for fine-tuning molecular properties and reactivity for specific applications.

Advanced Spectroscopic Elucidation and Structural Analysis of 2 3 Methyl 4 Nitrophenyl Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed map of the proton and carbon skeleton can be constructed.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-(3-Methyl-4-nitrophenyl)ethan-1-ol provides information on the number of different types of protons and their neighboring environments. The aromatic region typically shows complex splitting patterns due to the substitution on the benzene (B151609) ring. The protons on the ethyl chain and the methyl group appear in the aliphatic region, while the hydroxyl proton signal can vary in position.

Based on the structure, the following proton signals are expected:

A singlet for the methyl group (CH₃) attached to the aromatic ring.

Two triplets for the two methylene (B1212753) groups (-CH₂-CH₂-OH) of the ethanol (B145695) side chain, which are coupled to each other.

Three signals in the aromatic region corresponding to the three protons on the substituted benzene ring.

A signal for the hydroxyl (-OH) proton, which may be a broad singlet and its chemical shift can be dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is populated with predicted values based on standard chemical shift ranges for similar structural motifs, as specific experimental data was not found in the searched literature.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Ar-CH₃ 2.3 - 2.6 Singlet
Ar-CH₂- 2.8 - 3.1 Triplet
-CH₂-OH 3.7 - 4.0 Triplet
-OH Variable (1.0 - 5.0) Broad Singlet
Aromatic H 7.2 - 8.2 Multiplets

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.

The expected signals include:

One signal for the methyl carbon (CH₃).

Two signals for the ethyl side chain carbons (-CH₂-CH₂-OH).

Six signals for the aromatic carbons, with their chemical shifts influenced by the attached methyl, nitro, and ethyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is populated with predicted values based on standard chemical shift ranges, as specific experimental data was not found in the searched literature.

Carbon Assignment Predicted Chemical Shift (ppm)
Ar-CH₃ 15 - 25
Ar-CH₂- 35 - 45
-CH₂-OH 60 - 70
Aromatic C-H 120 - 140
Aromatic C (quaternary) 130 - 155

Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HSQC, HMBC)

While specific 2D NMR data for this compound is not available in the searched literature, these techniques are crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, confirming the adjacent nature of the two methylene groups in the ethan-1-ol side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. This would definitively link the proton and carbon assignments for the methyl and methylene groups, as well as the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity of the quaternary carbons and confirming the substitution pattern on the aromatic ring by showing correlations from the methyl and methylene protons to the aromatic carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.

Key expected vibrational frequencies include:

A broad absorption band in the IR spectrum around 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically appearing around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C-H stretching vibrations for the aromatic and aliphatic (methyl and methylene) groups are expected just above and below 3000 cm⁻¹, respectively.

C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.

C-O stretching vibration for the primary alcohol at approximately 1050-1150 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound This table is populated with predicted values based on characteristic functional group frequencies, as specific experimental data was not found in the searched literature.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch 3200 - 3600 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
NO₂ Asymmetric Stretch 1500 - 1560 Strong
C=C Aromatic Stretch 1450 - 1600 Medium-Weak
NO₂ Symmetric Stretch 1335 - 1385 Strong
C-O Stretch 1050 - 1150 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The presence of the nitro-substituted benzene ring, a strong chromophore, is expected to result in significant absorption in the UV region. The electronic transitions are typically π → π* and n → π* transitions associated with the aromatic system and the nitro group. The exact position of the maximum absorbance (λ_max) is influenced by the substitution pattern and the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₉H₁₁NO₃, giving it a molecular weight of approximately 181.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 181. Key fragmentation pathways would likely include:

Loss of a water molecule (H₂O) from the molecular ion to give a fragment at m/z = 163.

Cleavage of the C-C bond between the two ethyl carbons (beta-cleavage), potentially leading to a stable benzylic-type cation.

Fragmentation of the nitro group, such as the loss of NO₂ (46 Da) or NO (30 Da).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound This table is populated with predicted values based on common fragmentation patterns, as specific experimental data was not found in the searched literature.

m/z Predicted Fragment Identity
181 [M]⁺ (Molecular Ion)
163 [M - H₂O]⁺
151 [M - CH₂OH]⁺
135 [M - NO₂]⁺

X-ray Crystallography for Solid-State Structural Determination (e.g., of related triazole derivatives)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation (the spatial arrangement of atoms), and configuration. The insights gained are fundamental to understanding a molecule's physical properties and its interactions in a biological or chemical system. For complex organic molecules, including derivatives of this compound, single-crystal X-ray diffraction is indispensable for absolute structure confirmation.

The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles that define the molecule's structure.

In the context of this compound, this alcohol can serve as a precursor for the synthesis of more complex heterocyclic compounds, such as triazoles, which are known for their diverse pharmacological activities. nih.gov The synthesis of a triazole derivative would introduce a new five-membered aromatic ring containing three nitrogen atoms. nih.govwikipedia.org X-ray crystallography would be the ultimate tool to unambiguously confirm the structure of such a derivative.

The analysis would reveal critical structural details. For instance, it would determine the planarity of the triazole and phenyl rings and the dihedral angle between them, which describes their relative orientation. core.ac.uknih.gov In the solid state, molecules are stabilized by a network of intermolecular forces, such as hydrogen bonds and van der Waals forces, which dictate the crystal packing. core.ac.uk An X-ray structure analysis would elucidate these interactions in detail. For example, in the crystal structures of related substituted phenyl-triazole compounds, N-H···N type hydrogen bonds have been observed to stabilize the packing in the unit cell. core.ac.uk

Below is a table detailing the type of crystallographic data that would be obtained from an X-ray analysis of a representative triazole derivative.

Interactive Table: Example Crystallographic Data for a Related Triazole Derivative This table presents data for 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT), a compound structurally related to derivatives of the subject compound, to illustrate the outputs of an X-ray crystallography study. core.ac.uk

Parameter Value Description
Formula C₉H₁₀N₄S The chemical formula of the molecule. core.ac.uk
Crystal System Triclinic The crystal system describes the symmetry of the unit cell. core.ac.uk
Space Group P-1 The space group provides a detailed description of the symmetry elements within the crystal. core.ac.uk
a (Å) 5.996 The length of the 'a' axis of the unit cell. core.ac.uk
b (Å) 7.582 The length of the 'b' axis of the unit cell. core.ac.uk
c (Å) 11.143 The length of the 'c' axis of the unit cell. core.ac.uk
α (°) 73.16 The angle between the 'b' and 'c' axes. core.ac.uk
β (°) 89.65 The angle between the 'a' and 'c' axes. core.ac.uk
γ (°) 87.88 The angle between the 'a' and 'b' axes. core.ac.uk
Volume (ų) 484.52 The volume of a single unit cell. core.ac.uk
Z 2 The number of molecules per unit cell. core.ac.uk

| Dihedral Angle | 5.7° | The angle between the planes of the triazole and phenyl rings. core.ac.uk |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment in Synthetic Processes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. ub.edu It is an essential tool for assessing the purity of synthesized compounds like this compound and for monitoring the progress of a chemical reaction by analyzing the composition of the reaction mixture over time. nih.gov

In a typical GC-MS analysis, the sample is first vaporized in a heated injector. A carrier gas then sweeps the vaporized sample onto a long, thin capillary column. The separation of components within the mixture occurs based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

As each separated component elutes from the column, it enters the mass spectrometer's ion source. Here, molecules are bombarded with high-energy electrons, causing them to ionize and break apart into characteristic, reproducible fragments. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum is a unique fingerprint for a specific compound, allowing for its confident identification, often by comparison to spectral libraries. ub.edu

For a compound like this compound, which contains a polar alcohol group (-OH), direct analysis by GC can sometimes be problematic, leading to poor peak shape and reduced sensitivity. researchgate.net To overcome this, chemical derivatization is often employed to convert the polar -OH group into a less polar, more volatile ether, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. researchgate.net This process improves the chromatographic behavior of the analyte. For nitrophenol derivatives, TBDMS derivatization is particularly useful as it yields a characteristic and easily identifiable fragment from the loss of the t-butyl group (a neutral loss of 57 mass units). researchgate.net

During the synthesis of this compound, GC-MS can be used to:

Assess Purity: By analyzing the final product, GC-MS can detect and help identify any remaining starting materials, by-products, or solvent residues. The area of the chromatographic peak for the target compound relative to the total area of all peaks provides a quantitative measure of its purity.

Monitor Reaction Progress: Small aliquots can be taken from the reaction mixture at different times. GC-MS analysis of these aliquots can show the disappearance of reactants and the appearance of the product, allowing the reaction to be optimized for time and yield.

Identify Intermediates and By-products: The mass spectra of unknown peaks in the chromatogram can be analyzed to deduce the structures of transient intermediates or unexpected side products, providing deeper insight into the reaction mechanism.

The following table illustrates the type of data that would be generated in a hypothetical GC-MS analysis of a crude reaction mixture containing the target compound and a related impurity.

Interactive Table: Hypothetical GC-MS Data for a Synthetic Mixture Analysis

Retention Time (min) Compound Identity Derivatization Key Mass Fragments (m/z) Interpretation
8.5 3-Methyl-4-nitrotoluene None 151, 134, 105, 91, 77 Unreacted starting material. The peak at 151 corresponds to the molecular ion (M⁺).
14.2 This compound TBDMS ether 280, 223, 163, 133 Desired product. The key fragment at m/z 223 represents the loss of the t-butyl group ([M-57]⁺), which is characteristic of TBDMS ethers. researchgate.net

Computational and Theoretical Investigations of 2 3 Methyl 4 Nitrophenyl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Ground State Properties

No specific Density Functional Theory (DFT) studies detailing the ground state properties of 2-(3-Methyl-4-nitrophenyl)ethan-1-ol have been found in the public domain. Such studies would typically provide optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles, as well as electronic properties like Mulliken charges and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Excited State Calculations (e.g., Time-Dependent DFT) for Photochemical Behavior

There is no available research on the excited state properties or photochemical behavior of this compound using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations are crucial for understanding how the molecule interacts with light, including its absorption and emission characteristics.

Conformational Analysis and Energy Landscapes of this compound

A formal conformational analysis of this compound, which would identify the most stable conformers and the energy barriers between them, has not been reported. This type of study is essential for understanding the molecule's flexibility and the preferred spatial arrangement of its constituent atoms.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

No molecular dynamics (MD) simulation studies for this compound are present in the surveyed literature. MD simulations would offer insights into the dynamic behavior of the molecule over time and its interactions with other molecules, which is particularly important in condensed phases.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

While experimental spectroscopic data may exist, there are no published computational studies that predict the NMR, IR, or UV-Vis spectra of this compound. Such predictions, often performed alongside experimental work, help in the assignment of spectral signals and validate the accuracy of the computational model.

Computational Studies of Reaction Pathways and Transition States for Synthesis and Transformation

There is a lack of computational research on the reaction pathways and transition states related to the synthesis or transformation of this compound. These studies are vital for optimizing reaction conditions and understanding the mechanisms of chemical reactions involving this compound.

Theoretical Insights into Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Following a comprehensive search of available scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the intermolecular interactions of this compound were found.

The molecular structure of this compound, featuring a hydroxyl group (-OH), a nitro group (-NO₂), and an aromatic ring, suggests the potential for a variety of intermolecular interactions. These would likely include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the oxygen atom). The oxygen atoms of the nitro group can also serve as hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded networks within the crystal lattice or in solution.

π-π Stacking: The presence of the substituted benzene (B151609) ring allows for potential π-π stacking interactions, where the electron clouds of adjacent aromatic rings interact. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methyl group would influence the electrostatic potential of the ring and, consequently, the geometry and strength of these interactions.

However, without specific crystal structure data or dedicated computational analysis for this compound, any detailed discussion, including the generation of data tables on bond parameters or interaction energies, would be purely speculative and not scientifically grounded. Detailed research, such as X-ray crystallography and quantum chemical calculations, would be required to elucidate the precise nature and energetics of these interactions for this specific compound.

Molecular Interactions and Mechanistic Biological Studies Involving 2 3 Methyl 4 Nitrophenyl Ethan 1 Ol and Its Analogues

Molecular Recognition and Binding Mechanisms (In Silico and In Vitro) with Biomolecular Targets

The interaction of small molecules like 2-(3-Methyl-4-nitrophenyl)ethan-1-ol with biological macromolecules is the foundational event for any physiological or pharmacological effect. Understanding these binding mechanisms is crucial. Both computational (in silico) and laboratory-based (in vitro) methods are employed to elucidate these interactions.

In silico molecular docking simulations are powerful tools to predict how a molecule fits into the binding site of a protein and to estimate the strength of this interaction, often expressed as binding affinity. For nitrophenyl-containing compounds, these studies have been used to identify potential biological targets and understand structure-activity relationships. For instance, a computational study on a series of pyrazoline derivatives containing a 4-nitrophenyl group investigated their binding to targets like liver alcohol dehydrogenase and an anti-inflammatory protein hydrolase. nih.gov The simulations revealed that the binding affinities for these compounds ranged from -8.8 to -9.7 kcal/mol, suggesting strong and stable interactions. nih.gov The molecular electrostatic potential (MEP) analysis in such studies often indicates that the nitro group region is a center for electrophilic attack, highlighting its importance in molecular recognition. nih.gov

These computational predictions guide in vitro experiments. While specific binding data for this compound is not extensively documented in public literature, the principles derived from its analogues suggest that the nitro and methyl groups on the phenyl ring, along with the ethanol (B145695) side chain, would dictate its binding specificity and affinity to protein pockets through a combination of hydrogen bonds, and hydrophobic and electrostatic interactions.

Chemical Transformation Pathways within Biological Systems

Once in a biological system, this compound is subject to metabolic transformations that can alter its structure and activity. These pathways primarily involve the enzymatic modification of its two key functional groups: the nitro group and the alcohol group.

The nitroaromatic group is susceptible to enzymatic reduction in biological systems. This transformation is a critical metabolic pathway for many xenobiotics containing a nitro moiety. Studies on various 4-nitrophenyl compounds have shown that liver tissues from mammals, birds, and fish possess enzymes capable of reducing the nitro group to an amino group. nih.gov This reduction typically occurs via nitroso and hydroxylamine (B1172632) intermediates and is catalyzed by nitroreductases, which are found in both mammalian and microbial cells. The resulting amino metabolite, 2-(4-amino-3-methylphenyl)ethan-1-ol (B12608479), would have significantly different chemical properties, including increased nucleophilicity, which could lead to different biological interactions compared to the parent compound.

The primary alcohol group of this compound can be oxidized by oxidoreductase enzymes, such as alcohol dehydrogenases (ADHs) and oxidases. semanticscholar.orgnih.gov This biocatalytic oxidation is a dehydrogenation process that involves the abstraction of a hydride from the carbon atom bearing the hydroxyl group. semanticscholar.orgnih.gov

The initial oxidation product would be the corresponding aldehyde, 2-(3-methyl-4-nitrophenyl)acetaldehyde. If whole-cell preparations or tissues containing aldehyde dehydrogenases are present, this aldehyde can be further oxidized to the carboxylic acid, 2-(3-methyl-4-nitrophenyl)acetic acid. mdpi.com The use of isolated enzymes allows for more selective transformation to the aldehyde. mdpi.com This oxidation changes the molecule's polarity and reactivity, converting the alcohol into an electrophilic carbonyl group.

Enzyme ClassPotential Transformation of this compoundResulting Functional Group
NitroreductasesReduction of the nitro groupAmino (-NH₂)
Alcohol Dehydrogenases/OxidasesOxidation of the primary alcoholAldehyde (-CHO)
Aldehyde DehydrogenasesFurther oxidation of the aldehydeCarboxylic Acid (-COOH)

The metabolic transformations of this compound can generate reactive metabolites capable of nucleophilic or electrophilic attack.

Nucleophilic Attack by Metabolites: The reduction of the nitro group to a primary amine creates a potent nucleophile. This amino group could potentially initiate a nucleophilic attack on electrophilic sites within biological macromolecules, such as DNA or proteins, leading to covalent adduct formation.

Attack on Metabolites: Conversely, the oxidation of the alcohol to an aldehyde or carboxylic acid creates an electrophilic carbonyl carbon. This site could then be susceptible to attack by biological nucleophiles, such as the thiol groups of cysteine residues in proteins or the amino groups of DNA bases.

The mechanism of such reactions often follows pathways like nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a group on an aromatic ring activated by electron-withdrawing groups like the nitro moiety. researchgate.net Alternatively, if the ethanol side chain were to undergo substitution, it could follow SN1 or SN2 mechanisms, where a leaving group is displaced by a nucleophile. masterorganicchemistry.commasterorganicchemistry.com The SN1 reaction involves a carbocation intermediate, while the SN2 reaction is a one-step process with inversion of stereochemistry. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Cellular Interaction Mechanisms (e.g., Cytotoxicity on Cancer Cell Lines)

Analogues of this compound that feature the nitrophenyl pharmacophore have been evaluated for their cytotoxic effects against various cancer cell lines. These studies provide insight into the potential cellular interaction mechanisms.

Compounds with a 1,5-diaryl-3-oxo-1,4-pentadienyl structure, including derivatives with a 4-nitrophenyl ring, have demonstrated significant cytotoxicity. researchgate.net For example, certain analogues displayed marked activity against human T-lymphocytes (Molt 4/C8, CEM) and murine leukemia cells (L1210), with IC₅₀ values (the concentration required to inhibit 50% of cell growth) in the low micromolar range. researchgate.net Similarly, a synthesized triazolopyrimidine derivative containing a 4-nitrophenyl group showed potent in vitro antitumor activity against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines, with IC₅₀ values of 19.3 µM and 18.4 µM, respectively. researchgate.net

The table below summarizes the cytotoxic activity of some nitrophenyl-containing analogues.

Compound SeriesCell Line(s)Observed Cytotoxicity (IC₅₀)Reference
1,5-diaryl-3-oxo-1,4-pentadienyl analogues (Series 1)Molt 4/C8, CEM (human T-lymphocytes); L1210 (murine leukemia)1-5 µM researchgate.net
1,5-diaryl-3-oxo-1,4-pentadienyl analogues (Series 2, cyclohexyl)Molt 4/C8, CEM (human T-lymphocytes); L1210 (murine leukemia)5-10 µM researchgate.net
Ethyl 7-methyl-1-(4-nitrophenyl)-...-pyrimidine-6-carboxylateA-549 (human lung cancer)19.3 ± 0.9 µM researchgate.net
Ethyl 7-methyl-1-(4-nitrophenyl)-...-pyrimidine-6-carboxylateHepG-2 (human liver cancer)18.4 ± 1.1 µM researchgate.net
N-(4′-F-3′-nitrophenyl) sydnoneMCF-7 (breast), NCI-H460 (lung), SF-268 (CNS)Active against all 3 lines nih.gov

The mechanism by which these compounds exert cytotoxicity begins with their uptake into the cell. While specific transporters are not always identified, passive diffusion across the cell membrane is a common route for lipophilic small molecules. Once inside, the compound can interact with various cellular components and undergo the metabolic transformations previously discussed (Section 7.2).

Exploration of Mechanistic Antioxidant Activity and Anti-inflammatory Effects at a Molecular Level

While direct mechanistic studies on this compound are not extensively documented in publicly available research, significant insights can be drawn from the analysis of its structural analogues. The presence of a hydroxyl group on the ethyl chain, a methyl group, and a nitro group on the phenyl ring suggests potential interactions with biological systems involved in oxidative stress and inflammation. Research on related nitrophenyl and phenylethanol derivatives provides a framework for understanding the potential molecular mechanisms.

Mechanistic Antioxidant Activity

The antioxidant activity of small molecules is often attributed to their ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize free radicals. The molecular structure of this compound contains features that are relevant to these mechanisms.

Highly conjugated hydroxyl (-OH) groups are among the most common pharmacophores responsible for antioxidant effects, primarily operating through a HAT mechanism. nih.gov While the ethanolic -OH group of the target compound is not directly conjugated to the aromatic ring, its presence is crucial. Furthermore, studies on other nitro-containing compounds indicate that the nitro group (-NO2) can influence antioxidant activity. The presence of a nitro group can increase the delocalization of electrons within a molecule, which may enhance the stabilization of the resulting radical after donating a hydrogen atom or electron. nih.gov For instance, studies on nitrochalcones and 2-substituted-5-nitro-benzimidazole derivatives have demonstrated significant antioxidant activity, suggesting the nitro group can be an important feature for this biological effect. researchgate.net

Table 1: Antioxidant Activity of Selected Nitro-Containing Analogues

Compound/Derivative ClassAssayResultSource
(E)-3-(3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl)phenyl palmitateDPPH free radical scavengingShowed higher antioxidant activity than ascorbic acid. researchgate.net
2-substituted-5-nitro-benzimidazole derivativesDPPH free radical scavengingGood activity with IC50 values ranging from 3.17 to 7.59 µg/mL. researchgate.net
Benzylidene-3-methyl-2-thioxothiazolidin-4-one (BMTTZD) analog with 3,4-dihydroxy groupsDPPH radical scavengingScavenged 93% of DPPH radicals at 500 µM. mdpi.com
BMTTZD analog with 2,4-dihydroxy groupsDPPH radical scavengingScavenged 82% of DPPH radicals at 500 µM. mdpi.com

Anti-inflammatory Effects at a Molecular Level

Research into analogues of this compound reveals specific molecular pathways through which these compounds may exert anti-inflammatory effects. A key mechanism involves the inhibition of critical signaling cascades that regulate the production of inflammatory mediators.

Studies on 1-nitro-2-phenylethylene (NPe), a structural analogue, have shown that it possesses significant anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. nih.govresearchgate.net In cellular models using human macrophages stimulated with lipopolysaccharide (LPS), NPe was found to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net This inhibition was linked to a reduction in the phosphorylation of the inhibitor of kappa B-alpha (IκB-α) and ERK1/2. nih.govresearchgate.net The phosphorylation of IκB-α is a critical step that leads to its degradation and the subsequent activation of the NF-κB transcription factor, which drives the expression of many inflammatory genes. The effectiveness of NPe in inhibiting both neutrophil accumulation and the phosphorylation of ERK1/2 and IκB-α was found to be comparable to that of dexamethasone, a potent corticosteroid. nih.govresearchgate.net

Other nitro derivatives have also been reported to inhibit the TNFα/NFκB signaling pathway, reinforcing the importance of this pathway as a target for this class of compounds. nih.gov The anti-inflammatory actions appear to stem from the modulation of key signaling proteins and transcription factors that are central to the inflammatory response. Some investigations into other novel anti-inflammatory agents have also pointed towards a cyclooxygenase (COX)-independent mechanism, suggesting that not all anti-inflammatory actions are mediated through the prostaglandin (B15479496) synthesis pathway. nih.gov

Table 2: Mechanistic Anti-inflammatory Effects of Selected Analogues

Compound/AnalogueModel SystemPathway/Target AffectedObserved EffectSource
1-nitro-2-phenylethylene (NPe)LPS-stimulated THP-1 human macrophagesNF-κB and ERK pathwaysReduced production of TNF-α; Reduced phosphorylation of IκB-α and ERK1/2. nih.govresearchgate.net
1-nitro-2-phenylethylene (NPe)LPS-challenged mice (acute pleurisy model)Leukocyte migration, NF-κB and ERK1/2 pathwaysReduced neutrophil accumulation in the pleural cavity; Reduced activation of NF-κB and ERK1/2. nih.govresearchgate.net
3,4-methylenedioxy-β-nitrostyreneNot specifiedInflammasomeDecreased inflammasome activation. nih.gov
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP)LPS-stimulated THP-1 cellsNF-κB pathwayInhibited IL-6, IL-1beta, IL-8, and TNF-alpha; Inhibited NF-κB p65 phosphorylation. nih.gov

Potential Applications of 2 3 Methyl 4 Nitrophenyl Ethan 1 Ol and Its Derivatives in Advanced Materials

The specific structural characteristics of 2-(3-Methyl-4-nitrophenyl)ethan-1-ol, namely the presence of a hydroxyl group, a nitro group, and a substituted benzene (B151609) ring, make it and its derivatives interesting candidates for various applications in the field of advanced materials. These functional groups provide reactive sites for chemical modifications and can impart specific properties to the resulting materials.

Environmental Fate and Transformation Studies of 2 3 Methyl 4 Nitrophenyl Ethan 1 Ol

Photodegradation Mechanisms under Environmental Conditions

The presence of a nitroaromatic chromophore in 2-(3-Methyl-4-nitrophenyl)ethan-1-ol suggests its susceptibility to photodegradation upon exposure to sunlight. The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule, initiating a series of photochemical reactions. While specific quantum yields for the direct photolysis of this compound are not extensively documented, the photochemistry of related nitroaromatic compounds provides insights into potential degradation mechanisms.

Biodegradation Pathways in Aquatic and Terrestrial Environments

Biodegradation is a critical process for the removal of this compound from the environment. While direct studies on this specific compound are limited, extensive research on the biodegradation of its close structural analog, 3-methyl-4-nitrophenol (B363926) (3M4NP), offers significant insights into the likely metabolic pathways.

Microorganisms, including bacteria and fungi, have demonstrated the ability to utilize nitrophenolic compounds as a source of carbon and energy. researchgate.net Several bacterial strains, such as those from the genera Burkholderia, Pseudomonas, and Ralstonia, have been isolated for their ability to degrade 3M4NP. researchgate.netfrontiersin.orgnih.gov The initial steps in the aerobic biodegradation of 3M4NP typically involve monooxygenase enzymes that catalyze the removal of the nitro group. nih.govnih.gov

A common pathway involves the conversion of 3M4NP to methyl-1,4-benzoquinone (MBQ), which is then reduced to methylhydroquinone (B43894) (MHQ). frontiersin.orgnih.govepa.gov These intermediates then undergo ring cleavage, leading to further breakdown into smaller organic acids that can enter central metabolic cycles.

Table 1: Key Enzymes and Intermediates in the Proposed Biodegradation of this compound (inferred from 3M4NP degradation)

StepEnzymeSubstrateProduct(s)
Initial Oxidation Alcohol DehydrogenaseThis compound2-(3-Methyl-4-nitrophenyl)ethanal
Further Oxidation Aldehyde Dehydrogenase2-(3-Methyl-4-nitrophenyl)ethanal3-Methyl-4-nitrophenylacetic acid
Decarboxylation/Hydroxylation Monooxygenase3-Methyl-4-nitrophenylacetic acid3-Methyl-4-nitrophenol (3M4NP)
Nitro Group Removal p-Nitrophenol monooxygenase3-Methyl-4-nitrophenol (3M4NP)Methyl-1,4-benzoquinone (MBQ)
Reduction Benzoquinone reductaseMethyl-1,4-benzoquinone (MBQ)Methylhydroquinone (MHQ)
Ring Cleavage DioxygenaseMethylhydroquinone (MHQ)Ring fission products

Fungal degradation is another important pathway for the transformation of nitrophenolic compounds. mdpi.comresearchgate.net White-rot fungi, in particular, possess powerful extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, that can non-specifically degrade a wide range of persistent organic pollutants. researchgate.net Fungi like Aspergillus niger have been shown to biotransform 3M4NP into various hydroxylated and aminated metabolites. dtu.dk It is likely that this compound would also be susceptible to fungal degradation, potentially through initial oxidation of the alcohol group followed by pathways similar to those observed for 3M4NP.

Under anaerobic conditions, the biodegradation of nitroaromatic compounds typically proceeds via the reduction of the nitro group to form the corresponding amine. nih.gov For this compound, this would lead to the formation of 2-(4-Amino-3-methylphenyl)ethan-1-ol (B12608479). While this transformation reduces the toxicity associated with the nitro group, the resulting aromatic amines can also be of environmental concern.

Chemical Hydrolysis and Oxidation Processes in Water and Soil

The chemical stability of this compound towards hydrolysis and abiotic oxidation is a key factor in its environmental persistence.

Hydrolysis: The molecule contains an alcohol functional group, which is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Unlike esters or amides, the carbon-oxygen single bond in the ethanol (B145695) moiety is not readily cleaved by water. The parent insecticide, fenitrothion, which is a phosphorothioate (B77711) ester, is relatively stable to hydrolysis under acidic and neutral conditions, with a half-life of 180 to 200 days, but is less stable under alkaline conditions. Given that this compound is an alcohol, its rate of hydrolysis is expected to be significantly slower than that of fenitrothion.

Oxidation: Abiotic oxidation in the environment can be mediated by reactive oxygen species such as hydroxyl radicals (•OH), which are photochemically generated in sunlit waters. While direct data on the oxidation of this compound is not available, studies on the oxidation of other phenolic compounds suggest that the aromatic ring and the ethanol side chain would be susceptible to attack by hydroxyl radicals. mdpi.com In soil environments, manganese oxides can act as powerful oxidants for phenolic compounds, although the rates of such reactions are highly dependent on soil properties.

Adsorption and Mobility in Environmental Matrices

The mobility of this compound in the environment is largely governed by its adsorption to soil and sediment particles. The extent of adsorption is commonly quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org A high Koc value indicates strong adsorption and low mobility, whereas a low Koc value suggests weak adsorption and high mobility. chemsafetypro.com

The chemical structure of this compound, which includes a polar alcohol group and a moderately nonpolar nitrophenyl group, suggests that it will have an intermediate tendency to adsorb to soil organic matter. The presence of the hydroxyl group increases its water solubility and is likely to reduce its adsorption compared to more hydrophobic compounds. The Koc for a given chemical can be estimated using quantitative structure-activity relationships (QSARs) based on its octanol-water partition coefficient (Kow). nih.gov

The mobility of the compound will also be influenced by soil properties such as organic carbon content, clay content, and pH. nih.gov In soils with higher organic matter and clay content, adsorption is expected to be greater, leading to reduced mobility. The pH of the soil can influence the surface charge of soil particles and the speciation of the chemical, although the alcohol group in this compound is not expected to ionize under typical environmental pH ranges.

Metabolite Identification in Degradation Studies

The identification of metabolites is crucial for understanding the complete environmental fate of this compound and for assessing the potential risks posed by its transformation products. As previously discussed, the biodegradation of the closely related compound 3-methyl-4-nitrophenol (3M4NP) has been studied in detail, providing a strong basis for predicting the metabolites of this compound.

Table 2: Potential Metabolites of this compound Degradation

Parent CompoundDegradation ProcessPotential Metabolite(s)
This compoundAerobic Biodegradation (initial oxidation)2-(3-Methyl-4-nitrophenyl)ethanal, 3-Methyl-4-nitrophenylacetic acid
This compoundAerobic Biodegradation (following initial oxidation)3-Methyl-4-nitrophenol (3M4NP)
3-Methyl-4-nitrophenol (3M4NP)Aerobic BiodegradationMethyl-1,4-benzoquinone (MBQ), Methylhydroquinone (MHQ) frontiersin.orgnih.govepa.gov
This compoundAnaerobic Biodegradation2-(4-Amino-3-methylphenyl)ethan-1-ol
This compoundFungal DegradationHydroxylated and aminated derivatives dtu.dk

Studies on the biodegradation of 3M4NP by Burkholderia sp. strain SJ98 have definitively identified methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) as key intermediates before aromatic ring cleavage. frontiersin.orgnih.gov Research on Pseudomonas sp. strain TSN1 has also implicated these metabolites in the degradation pathway. nih.gov In fungal degradation by Aspergillus niger, metabolites such as 4-amino-3-methylphenol (B1666317) have been observed, indicating that both reduction of the nitro group and hydroxylation can occur. dtu.dk Given the structural similarity, it is highly probable that the degradation of this compound would proceed through initial oxidation of the ethanol side chain to form 3-methyl-4-nitrophenylacetic acid, which would then be further metabolized through pathways similar to those established for 3M4NP, leading to the formation of MBQ and MHQ.

Future Research Directions and Emerging Opportunities for 2 3 Methyl 4 Nitrophenyl Ethan 1 Ol

Development of Novel Asymmetric Synthetic Routes for Enantiopure 2-(3-Methyl-4-nitrophenyl)ethan-1-ol

The biological and material properties of chiral molecules are often enantiomer-dependent. Consequently, the development of efficient and highly selective asymmetric syntheses for producing enantiopure (R)- and (S)-2-(3-Methyl-4-nitrophenyl)ethan-1-ol is a critical research objective. While methods for preparing enantiomerically enriched β-nitro alcohols exist, specific high-yield routes for this particular substituted phenylethanol derivative remain an open area for investigation. orgsyn.org

Future research could focus on several key strategies:

Chiral Metal Catalysis: The use of chiral transition metal complexes is a powerful tool for asymmetric synthesis. orgsyn.org Systems based on Copper(II), Zinc(II), or Lanthanum(III) complexed with chiral ligands, such as those derived from (R,R)-1,2-diaminocyclohexane, have proven effective in asymmetric Henry (nitroaldol) reactions. orgsyn.org Adapting these catalytic systems for the reaction between 3-methyl-4-nitrobenzaldehyde (B101905) and a suitable one-carbon nucleophile could provide a direct route to the chiral alcohol.

Organocatalysis: Chiral organic molecules, such as proline derivatives or cinchona alkaloids, can catalyze asymmetric aldol-type reactions with high enantioselectivity. Exploring organocatalyzed approaches would offer a metal-free alternative, which is often desirable in pharmaceutical synthesis.

Enzymatic Resolution: Biocatalysis using lipases or other hydrolases for the kinetic resolution of the racemic alcohol or its esterified derivatives presents a green and highly selective synthetic strategy. This would involve the enantioselective acylation of the alcohol or hydrolysis of its corresponding ester.

Synthetic StrategyCatalyst/Reagent TypePotential AdvantagesKey Research Challenges
Asymmetric Henry Reaction Chiral Cu(II), Zn(II), La(III) complexesHigh catalytic activity, direct formation of C-C bondOptimization of ligand and reaction conditions for high enantioselectivity with the specific substrate
Organocatalyzed Aldol (B89426) Reaction Chiral amines (e.g., proline), thioureasMetal-free, environmentally benignCatalyst loading, reaction times, and substrate scope
Enzymatic Kinetic Resolution Lipases (e.g., Candida antarctica Lipase B)High enantioselectivity, mild reaction conditionsSeparation of product from unreacted enantiomer, efficiency (max 50% yield)
Chiral Auxiliary Approach Evans auxiliaries, SAMP/RAMP hydrazonesPredictable stereochemical outcome, high diastereoselectivityMultiple synthetic steps (attachment and removal of auxiliary)

Exploration of Unconventional Reactivity and Catalysis for Derivatization

The derivatization of this compound is key to harnessing its potential. The molecule possesses three primary reactive sites: the nitro group, the aromatic ring, and the primary alcohol. Future research should explore unconventional reactivity and catalytic methods to selectively functionalize these sites.

Nitro Group Transformations: Beyond the standard reduction to an amine, exploring partial reductions to hydroxylamines or nitroso compounds could yield novel derivatives. Furthermore, catalytic denitrative coupling reactions could be investigated to form new carbon-carbon or carbon-heteroatom bonds.

Alcohol Functionalization: While standard esterification and etherification are straightforward, modern catalytic methods could enable more complex transformations. For instance, borrowing concepts from the methanolysis of 4-nitrophenyl acetates, which can be catalyzed by bases like pyridines and imidazoles, could inspire new catalytic approaches for alcohol derivatization. rsc.org

C-H Activation: Direct, regioselective C-H activation of the methyl group or the aromatic ring presents a highly atom-economical approach to new derivatives. This would require the development of sophisticated catalyst systems, likely based on late transition metals like palladium, rhodium, or iridium, that can operate in the presence of the electron-withdrawing nitro group. The reaction of fenitrothion, which contains the 3-methyl-4-nitrophenyl moiety, with various nucleophiles demonstrates competitive reactions at different sites, highlighting the need for highly selective catalysts. arkat-usa.org

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize synthetic routes and understand reaction mechanisms, advanced in situ spectroscopic monitoring is indispensable. Real-time analysis allows for the tracking of reactants, intermediates, and products, providing crucial kinetic and mechanistic data without altering the reaction environment. spectroscopyonline.comrsc.org

For reactions involving this compound, several techniques could be implemented:

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring the disappearance of starting materials and the appearance of products. For example, during the reduction of the nitro group (NO₂), the characteristic symmetric and asymmetric stretching bands would decrease, while bands corresponding to the new functional group (e.g., N-H stretches for an amine) would appear. researchgate.net

In Situ NMR Spectroscopy: This technique provides detailed structural information about species in the reaction mixture, making it ideal for identifying transient intermediates that may not be detectable by other methods.

UV-Vis Spectroscopy: The nitrophenyl chromophore allows for straightforward monitoring of reactions that alter the aromatic system's electronic structure, such as nucleophilic aromatic substitution or reduction of the nitro group. mdpi.com

Implementing these techniques, potentially within a recycle reactor setup, would enable precise control over reaction conditions and facilitate the rapid optimization of new synthetic methodologies. rsc.orgcolorado.edu

Spectroscopic TechniqueInformation GainedTarget Functional Group/ProcessExample Application
In Situ FTIR Real-time concentration profiles, functional group changesNitro group reduction, alcohol esterificationMonitoring the disappearance of NO₂ stretching vibrations and appearance of N-H or C=O bands. researchgate.net
In Situ Raman Complementary vibrational data, suitable for aqueous systemsAromatic ring substitutions, C-H activationTracking changes in the aromatic skeletal vibrations during a C-H functionalization reaction.
In Situ NMR Structural elucidation of intermediates, kinetic analysisIsomerization, complex formationIdentifying and characterizing a transient Meisenheimer complex during a nucleophilic aromatic substitution reaction.
In Situ UV-Vis Electronic structure changes, reaction kineticsConjugated systems, chromophore modificationFollowing the blue or red shift in absorbance maximum during nitro group reduction. mdpi.com

Multi-Scale Computational Modeling for Complex Chemical and Biological Systems

Computational chemistry offers powerful predictive tools to guide experimental work. Applying multi-scale modeling to this compound can accelerate discovery by predicting properties, elucidating reaction mechanisms, and designing new molecular systems.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular orbitals, and spectroscopic properties of the molecule and its derivatives. This is useful for understanding its reactivity and predicting the outcomes of reactions. Studies on related nitrophenyl compounds have successfully used these methods to analyze structural and thermodynamic properties. nih.gov

Molecular Dynamics (MD): MD simulations can model the dynamic behavior of the molecule in different environments, such as in various solvents or interacting with a biological target like an enzyme or receptor. nih.gov This can provide insights into solvation effects, conformational preferences, and binding modes, which are crucial for designing molecular probes or bioactive compounds. nih.govnih.gov For example, MD simulations have been used to study the solvation mechanisms of ions in nitrobenzene, a related solvent. nih.gov

Hybrid QM/MM Models: For studying reactions in complex environments (e.g., in an enzyme active site), hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models are ideal. The reactive core is treated with high-level QM, while the surrounding environment is modeled using computationally less expensive MM force fields.

Design of Targeted Molecular Probes and Diagnostics Utilizing this compound Framework

The unique electronic and structural features of this compound make it an attractive scaffold for the design of molecular probes. nih.gov The nitro group can act as a fluorescence quencher or an electrochemical reporter, while the alcohol side chain provides a convenient handle for attaching targeting moieties or other functional units. nih.govmdpi.com

Future opportunities include:

Probes for Reductive Environments: The reduction of the nitro group to a highly fluorescent amino group is a well-known strategy for developing "off-on" fluorescent probes. A probe based on this framework could be designed to detect hypoxic conditions in tumors or specific reductase enzymes.

Enzyme-Activated Probes: The ethanol (B145695) moiety could be masked with a substrate specific to a particular enzyme (e.g., a phosphate (B84403) group for a phosphatase). Enzymatic cleavage would release the parent molecule, potentially triggering a detectable signal. This approach is used in probes that target phosphorylated peptides or proteins. mdpi.com

Photoactivatable Probes: Nitrophenyl compounds can be engineered into photoactivatable (caged) compounds. The ethanol side chain could be linked to a bioactive molecule, which is released upon irradiation with light of a specific wavelength, allowing for precise spatiotemporal control over its activity.

Integration into Nanomaterials and Hybrid Functional Systems

Integrating this compound into larger systems, such as polymers or nanomaterials, can lead to the development of advanced functional materials. The alcohol group serves as an excellent anchor point for covalent attachment to surfaces or incorporation into polymer backbones.

Functionalized Nanoparticles: The molecule could be grafted onto the surface of gold nanoparticles, quantum dots, or magnetic nanoparticles. nih.gov The resulting hybrid material could combine the properties of the nanoparticle (e.g., plasmon resonance, fluorescence, magnetism) with the specific chemical reactivity of the nitrophenyl moiety, creating novel sensors or catalytic systems.

Smart Polymers: Incorporating the molecule as a pendant group in a polymer chain could lead to "smart" materials that respond to specific stimuli. For example, a polymer functionalized with this compound could change its solubility or conformation in response to a reductive environment, leading to applications in drug delivery or chemical sensing.

Hybrid Catalytic Systems: Immobilizing derivatives of the compound onto a solid support, such as silica (B1680970) or a zeolite, could produce recyclable heterogeneous catalysts. The local environment provided by the support could also enhance catalytic activity and selectivity.

Q & A

Q. What are the standard synthetic routes for 2-(3-Methyl-4-nitrophenyl)ethan-1-ol, and what are the critical reaction parameters?

The compound can be synthesized via nitration and reduction of precursor aromatic alcohols. A typical approach involves:

  • Nitration : Reacting 3-methylphenethyl alcohol with nitric acid under controlled temperature (0–5°C) to introduce the nitro group at the para position .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
  • Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to preserve the hydroxyl group while avoiding over-reduction of the nitro group .
    Critical parameters : Temperature control during nitration prevents di-nitration byproducts, while inert atmospheres (N₂/Ar) minimize oxidation during reduction .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., nitro group deshields adjacent protons) and hydroxyl group presence. DEPT-135 distinguishes CH₂ and CH₃ groups .
  • X-ray crystallography : Programs like SHELX and WinGX refine crystal structures, resolving ambiguities in nitro group orientation and intermolecular hydrogen bonding .
  • FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~3400 cm⁻¹ (O-H stretch) validate functional groups .

Q. How can researchers optimize purification protocols for this compound?

  • Solvent selection : Use ethyl acetate for extraction to exploit differential solubility of nitroaromatics.
  • Chromatography : Reverse-phase HPLC (C18 column, methanol/water mobile phase) resolves polar impurities.
  • Crystallization : Slow evaporation from ethanol yields high-purity crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Nitro group modifications : Replace -NO₂ with -NH₂ (via reduction) to assess antibacterial activity changes. Comparative MIC assays against S. aureus and E. coli quantify potency shifts .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl) at the 5-position to evaluate steric/electronic impacts on enzyme binding (e.g., glutaminase inhibition) .
  • Computational docking : Software like AutoDock Vina models interactions with target proteins (e.g., GLS1 allosteric sites), prioritizing derivatives for synthesis .

Q. What computational strategies resolve contradictions in experimental data (e.g., unexpected reaction products)?

  • DFT calculations : Gaussian or ORCA simulates reaction pathways, identifying intermediates (e.g., nitroso vs. hydroxylamine) during reduction .
  • Electron density maps : SHELXL refinement detects disordered nitro groups in crystallographic data, correcting bond length/angle misinterpretations .

Q. How do environmental factors (pH, light) influence the compound’s stability, and how can degradation pathways be mitigated?

  • pH stability : Accelerated degradation studies (pH 1–13, 40°C) monitored via HPLC reveal hydrolysis of the nitro group under alkaline conditions. Buffered storage (pH 6–7) is recommended .
  • Photodegradation : UV-Vis spectroscopy tracks nitro-to-nitrito isomerization under UV light. Amber glassware and antioxidants (e.g., BHT) suppress radical formation .

Q. What advanced analytical techniques validate trace impurities in high-purity samples?

  • LC-MS/MS : Quantifies sub-ppm impurities (e.g., di-nitrated byproducts) using MRM transitions .
  • TGA-DSC : Detects residual solvents or hydrated forms, ensuring thermal stability for pharmaceutical applications .

Methodological Considerations

  • Contradictory spectral data : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare crystallographic data (CCDC entries) .
  • Scale-up challenges : Microreactor systems improve heat dissipation during nitration, reducing side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.